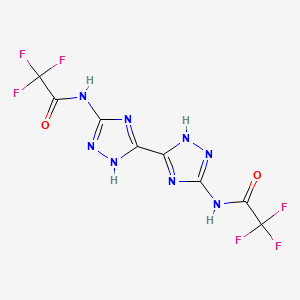
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrimidine derivatives, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
化学反应分析
Types of Reactions
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the dimethoxyphenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
Medicine
In medicine, the compound is being studied for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
作用机制
The mechanism of action of (5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit enzyme activity essential for bacterial survival. In anticancer applications, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but its effects are likely mediated through binding to specific proteins or DNA.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but lacks the furan and dimethoxyphenyl groups.
5-(2-Furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar but lacks the dimethoxyphenyl group.
1-(2,5-Dimethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar but lacks the furan group.
Uniqueness
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both the furan and dimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H14N2O5S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
(5E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H14N2O5S/c1-22-10-5-6-14(23-2)13(9-10)19-16(21)12(15(20)18-17(19)25)8-11-4-3-7-24-11/h3-9H,1-2H3,(H,18,20,25)/b12-8+ |
InChI 键 |
DYOKRGAYEGWMIS-XYOKQWHBSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S |
规范 SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653557.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11653562.png)

![ethyl {[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B11653579.png)
![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11653586.png)
![N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11653595.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653597.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653609.png)

![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)
![6-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11653617.png)
![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
